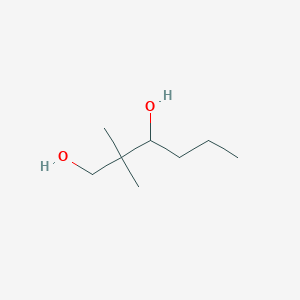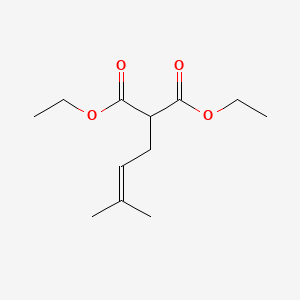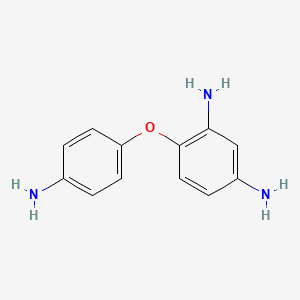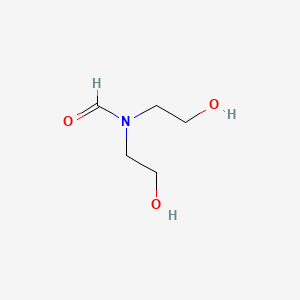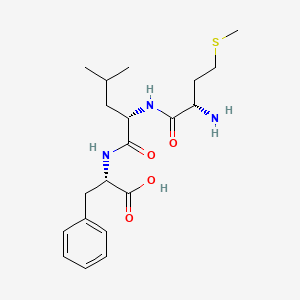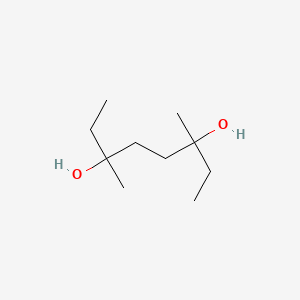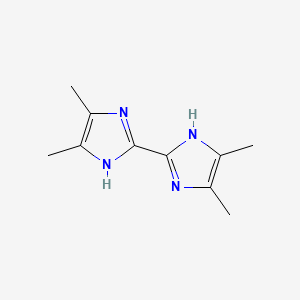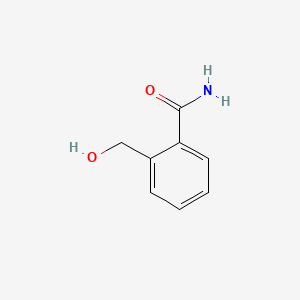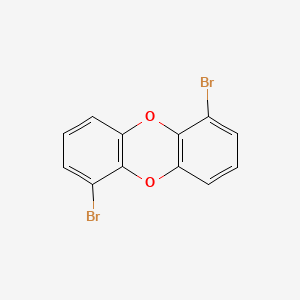
1,6-Dibromodibenzo-P-dioxin
Übersicht
Beschreibung
1,6-Dibromodibenzo-P-dioxin is a chemical compound with the molecular formula C12H6Br2O2 . It is also known by other names such as 1,6-DIBROMODIBENZO-P-DIOXIN, 1,6-DIBROMODIBENZO-PARA-DIOXIN, and 1,6-Dibromooxanthrene .
Synthesis Analysis
The synthesis of 1,6-Dibromodibenzo-P-dioxin and similar compounds requires complex sample preparation and analytical procedures . The review surveys and gives a systematic account of the data on the methods of synthesis and chemistry of dibenzo-p-dioxins including their halogenated derivatives .
Molecular Structure Analysis
The molecular weight of 1,6-Dibromodibenzo-P-dioxin is 341.98 g/mol . The InChIKey of the compound is YGASKWLMBOFPBM-UHFFFAOYSA-N . The compound has a complexity of 235 and a topological polar surface area of 18.5 Ų .
Physical And Chemical Properties Analysis
1,6-Dibromodibenzo-P-dioxin has a molecular weight of 341.98 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 341.87141 g/mol and the monoisotopic mass is 339.87345 g/mol .
Wissenschaftliche Forschungsanwendungen
Formation and Environmental Relevance
- Bromoperoxidase-Catalyzed Formation : PBDDs like 1,6-Dibromodibenzo-p-dioxin are formed naturally in marine systems. A study showed the formation of brominated dioxins through the bromoperoxidase mediated oxidative coupling of 2,4,6-tribromophenol, supporting the theory that PBDDs can originate from natural precursors (Arnoldsson et al., 2012).
Chemical Synthesis and Analysis
- Micro-Scale Bromination Procedure : A method for synthesizing brominated dibenzo-p-dioxin and dibenzofuran isomers, including 1,6-Dibromodibenzo-p-dioxin, has been developed. This synthesis is crucial for creating analytical standards in mass spectrometric methods (Nestrick et al., 1989).
Environmental Toxicology
- Toxicological Comparison with Chlorinated Dioxins : Studies comparing PBDDs like 1,6-Dibromodibenzo-p-dioxin with polychlorinated dibenzo-p-dioxins (PCDDs) show that brominated compounds may have similar toxicity profiles to their chlorinated homologs. However, there's a need for more research to understand their health effects, considering the increasing exposure risks due to the use of brominated flame retardants (Birnbaum et al., 2003).
Photolytic Conversion and Environmental Impact
- Photochemical Conversion : Certain hydroxylated polybrominated diphenyl ethers, which are transformation products of PBDDs, can undergo photolysis, leading to products with potentially higher toxicity than their parent compounds. This indicates environmental risks associated with the photochemical behavior of compounds like 1,6-Dibromodibenzo-p-dioxin (Erickson et al., 2012).
Biological Implications
- Teratogenic Effects : Studies on the teratogenic effects of brominated dioxins, including 1,6-Dibromodibenzo-p-dioxin, in mice have shown significant effects such as hydronephrosis and cleft palate. This suggests the potential for developmental toxicity in mammals (Birnbaum et al., 1991).
Wirkmechanismus
Target of Action
1,6-Dibromodibenzo-P-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that plays a crucial role in the toxic action of these compounds .
Mode of Action
The compound interacts with its target, the AhR, inducing a spectrum of biological responses similar to other DLCs . This interaction results in changes in gene expression, occurring at an inappropriate time or for an inappropriately long duration .
Biochemical Pathways
The affected biochemical pathways involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are critical for the aerobic bacterial degradation of dioxin-like compounds .
Pharmacokinetics
Similar compounds like polychlorinated dibenzo-p-dioxins (pcdds) and polychlorinated dibenzofurans (pcdfs) are known for their environmental persistence and lipophilic properties . These properties lead to their accumulation in higher trophic levels, including humans .
Result of Action
The very toxic congener of this class, tcdd (2,3,7,8-tetrachlorodibenzo-para-dioxin), is known to cause a range of toxicological effects such as modulation of the immune system, teratogenesis, and tumor promotion .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 1,6-Dibromodibenzo-P-dioxin. These compounds are persistent environmental pollutants formed during various anthropogenic activities . Their removal from the environment is challenging due to their persistence, resistance to biodegradation, and prevalent nature .
Eigenschaften
IUPAC Name |
1,6-dibromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASKWLMBOFPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238532 | |
| Record name | 1,6-Dibromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91371-14-1 | |
| Record name | 1,6-Dibromodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091371141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dibromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



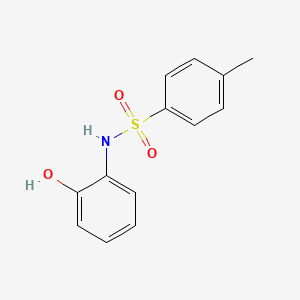
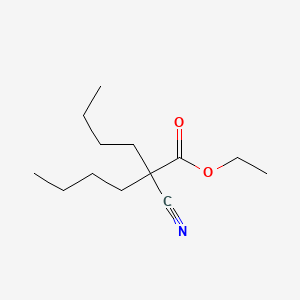
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)
